Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-
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Overview
Description
. It is a para-substituted acetophenone, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 4-tert-butylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of fragrances, flavors, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Lacks the tert-butyl group, making it less sterically hindered.
4-Isopropylacetophenone: Contains an isopropyl group instead of a tert-butyl group, leading to different steric and electronic effects.
Uniqueness
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis and a useful model compound in various research applications .
Properties
CAS No. |
121149-70-0 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C18H20O/c1-18(2,3)16-11-9-15(10-12-16)17(19)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
CBLZSDBAQGNCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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